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Nicotinyl alcohol tartrate

Catalog No.
S594046
CAS No.
6164-87-0
M.F
C10H13NO7
M. Wt
259.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinyl alcohol tartrate

CAS Number

6164-87-0

Product Name

Nicotinyl alcohol tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;pyridin-3-ylmethanol

Molecular Formula

C10H13NO7

Molecular Weight

259.21 g/mol

InChI

InChI=1S/C6H7NO.C4H6O6/c8-5-6-2-1-3-7-4-6;5-1(3(7)8)2(6)4(9)10/h1-4,8H,5H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

NPORIZAYKBQYLF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

3 Hydroxymethylpyridine, 3-Hydroxymethylpyridine, Alcohol, Nicotinic, Alcohol, Nicotinyl, beta Pyridylcarbinol, beta-Pyridylcarbinol, Hydrofluoride, Nicomethanol, Nicomethanol Hydrofluoride, Nicotinic Alcohol, Nicotinyl Alcohol, Nicotinyltartrate, Pyridine 3 Methanol, Pyridine-3-Methanol, Pyridylcarbinol, Radecol, Roniacol, Ronicol, Ronicol Retard

Canonical SMILES

C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1=CC(=CN=C1)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Nicotinyl alcohol tartrate is a chemical compound derived from nicotinyl alcohol, which itself is a derivative of niacin (vitamin B3). It is classified as a pyridine and exists as a tartrate salt. The compound appears as a crystalline solid that is soluble in water and alcohol, with a melting range of 147–148 °C . Nicotinyl alcohol tartrate is recognized for its pharmacological properties, particularly its role as a vasodilator and hypolipidemic agent, which can influence lipid metabolism and vascular function .

Typical of alcohols and pyridines. Key reactions include:

  • Oxidation: Nicotinyl alcohol can be oxidized to yield nicotinic acid, which is an important metabolic precursor in the body .
  • Formation of Esters: The carboxyl group present in nicotinyl alcohol allows it to form esters and anhydrides, expanding its reactivity with nucleophiles .
  • Hydride Transfer: In biochemical contexts, nicotinyl alcohol facilitates enzymatic hydrogen transfer through its interaction with hydride ions, which is essential for the activity of pyridine nucleotides like NADH and NADPH .

Nicotinyl alcohol tartrate exhibits significant biological activity, primarily characterized by:

  • Vasodilation: It acts as a direct-acting vasodilator, potentially lowering blood pressure and enhancing blood flow to peripheral tissues. This effect is particularly beneficial in conditions such as intermittent claudication and other vascular disorders .
  • Lipid Metabolism: The compound has been shown to lower low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) levels, although the exact mechanisms remain unclear .
  • Flushing Response: Similar to other niacin derivatives, it can cause flushing due to increased blood flow to the skin, particularly in the head and upper thorax .

The synthesis of nicotinyl alcohol tartrate involves several steps:

  • Reduction of Pyridine Derivatives: The process typically starts with the reduction of 3-aminomethyl-pyridine hydrochloride using palladium catalysts in an aqueous medium under hydrogen pressure. This step converts the amine into nicotinyl alcohol.
  • Formation of Tartrate Salt: Nicotinyl alcohol can then be reacted with tartaric acid to form nicotinyl alcohol tartrate. The specific conditions for this reaction include controlling pH and temperature to ensure proper salt formation .

Nicotinyl alcohol tartrate has several notable applications:

  • Pharmaceutical Use: It is utilized in treating peripheral vascular diseases and conditions associated with poor circulation, such as Raynaud's disease and thromboangiitis obliterans .
  • Cholesterol Management: The compound is explored for its potential in managing cholesterol levels, making it relevant in cardiovascular health .
  • Research

Research on nicotinyl alcohol tartrate has indicated various interactions:

  • Drug Interactions: It may interact with other medications affecting blood pressure or lipid profiles. Caution is advised when used alongside antihypertensive drugs or lipid-lowering agents.
  • Biochemical Pathways: Studies have shown that nicotinyl alcohol tartrate influences metabolic pathways involving coenzymes like NADH and NADPH, which are crucial for cellular respiration and energy production .

Nicotinyl alcohol tartrate shares similarities with several other compounds derived from niacin or pyridine structures. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Nicotinic AcidCarboxylic AcidPrecursor for NAD+; widely studied for cholesterol management.
NicotinamideAmideUsed primarily for skin health; less potent as a vasodilator.
NicofibrateFibratePrimarily used for lowering triglycerides; more potent lipid-lowering effects.
MepiroxolPhenolic DerivativeInvestigated for neuroprotective effects; different therapeutic focus.
EniclobrateEsterUsed in dyslipidemia treatment; distinct mechanism of action compared to nicotinyl alcohol tartrate.

Nicotinyl alcohol tartrate's unique combination of vasodilatory effects and lipid-modulating properties distinguishes it from these similar compounds, making it particularly valuable in specific therapeutic contexts related to vascular health and lipid metabolism .

The earliest documented synthesis of nicotinyl alcohol tartrate (also referred to as beta-pyridyl carbinol tartrate) dates back to the mid-20th century when researchers were exploring vasodilator compounds [4]. The historical approaches primarily centered around the reduction of nicotinic acid derivatives followed by salt formation with tartaric acid [4] [8].

One of the pioneering methods involved the synthesis of beta-pyridine carboxylic acid ethyl ester starting from quinoline [8]. This approach represented a significant advancement in pyridine chemistry at the time and laid the groundwork for subsequent synthetic routes [8]. The process involved:

  • Conversion of quinoline to beta-pyridine carboxylic acid ethyl ester through oxidation and esterification steps [8].
  • Reduction of the ester using lithium aluminum hydride to yield beta-pyridyl carbinol (nicotinyl alcohol) [8].
  • Treatment of the resulting carbinol with tartaric acid to form beta-pyridyl carbinol tartrate, which was known in trade as "Ronicol tartrate" [8].

This historical method yielded crystals of beta-pyridyl carbinol acid tartrate with a melting point of 147°C after purification [4]. The process was notable for producing a non-hygroscopic salt with relatively low solubility in methanol and high solubility in water, properties that were particularly valuable for pharmaceutical formulations [4].

Table 1: Key Properties of Historically Synthesized Nicotinyl Alcohol Tartrate

PropertyValueReference
Melting Point147°C [4]
Solubility in MethanolLow [4]
Solubility in WaterHigh [4]
Physical StateCrystalline [4]
HygroscopicityNon-hygroscopic [4]

These early synthesis methods, while groundbreaking, were limited by low yields, multiple purification steps, and the use of hazardous reagents such as lithium aluminum hydride, which presented challenges for large-scale production [4] [8].

Modern Synthetic Routes

Contemporary approaches to nicotinyl alcohol tartrate synthesis have evolved significantly, offering improved yields, greater efficiency, and more environmentally friendly processes [7] [11]. Two principal modern synthetic routes have emerged as predominant methods for producing this compound.

Reduction-Diazotization-Hydrolysis Sequence

The reduction-diazotization-hydrolysis sequence represents a sophisticated approach to synthesizing nicotinyl alcohol, which is subsequently converted to its tartrate salt [7] [9]. This method involves:

  • Reduction Phase: The process begins with the catalytic reduction of a suitable pyridine precursor, typically a nicotinic acid derivative [7]. In a representative procedure, catalyst-grade charcoal is suspended in water in a pressure vessel, followed by the addition of palladous chloride [7]. Hydrogen is then passed into the mixture under pressure (3-5 psi) while stirring until complete reduction occurs [7].

  • Diazotization Phase: The reduced intermediate, typically 3-aminomethyl-pyridine hydrochloride in an aqueous hydrochloric acid solution, is heated to 60-65°C [7] [9]. Ethyl nitrite gas, generated from the reaction of ethyl alcohol with nitrosyl chloride, is passed into the heated solution [7]. This diazotization reaction is crucial for introducing the necessary functional group transformation [9].

  • Hydrolysis Phase: Following diazotization, the reaction mixture is refluxed and then concentrated under reduced pressure (25-30 mm Hg) at temperatures not exceeding 70°C [7]. The resulting crystalline residue is dissolved in water and adjusted to pH 8-9 with sodium hydroxide [7]. This alkaline hydrolysis step completes the conversion to nicotinyl alcohol [7].

  • Isolation and Purification: The nicotinyl alcohol is filtered and extracted with n-butyl alcohol [7]. The extracts are combined and concentrated under vacuum to remove the solvent, followed by fractionation under reduced pressure to obtain pure nicotinyl alcohol [7].

  • Salt Formation: The purified nicotinyl alcohol is then reacted with L(+)-tartaric acid to form the tartrate salt [4] [7].

This modern sequence offers several advantages over historical methods, including better control over reaction conditions and improved yields [7] [9]. The diazotization step, in particular, has been optimized through the development of continuous flow processes that enhance safety and efficiency [18].

Recent innovations in this synthetic route include the use of pyridine-promoted diazotization reactions, which provide milder conditions and better functional group tolerance [9]. These advancements have made the reduction-diazotization-hydrolysis sequence more amenable to large-scale production [9] [18].

Esterification with L(+)-Tartaric Acid

The second major modern synthetic route involves the direct esterification of nicotinyl alcohol with L(+)-tartaric acid [4] [10]. This approach has gained prominence due to its relative simplicity and the high purity of the resulting product [4] [10].

The esterification process typically follows these steps:

  • Preparation of Nicotinyl Alcohol: This can be achieved through various methods, including the reduction of nicotinic acid esters with appropriate reducing agents [11] [13]. Modern approaches often utilize selective catalytic hydrogenation systems that offer better stereoselectivity and yield [13] [19].

  • Esterification Reaction: The purified nicotinyl alcohol is combined with L(+)-tartaric acid in a suitable solvent system [4] [10]. The reaction conditions are carefully controlled to ensure proper formation of the salt [4]. Various catalysts may be employed to enhance the reaction efficiency, including pyridine derivatives that serve as both solvent and catalyst [10].

  • Crystallization and Purification: The reaction mixture is subjected to crystallization procedures to isolate the nicotinyl alcohol tartrate [4]. This typically involves cooling the solution and filtering the resulting crystals, which may be further purified by recrystallization from appropriate solvent mixtures, such as water and methanol [4].

The esterification approach offers several advantages, including:

  • Direct formation of the desired salt without multiple intermediate isolations [4] [10]
  • Higher purity of the final product due to the crystallization process [4]
  • Reduced use of hazardous reagents compared to some alternative methods [10] [11]

Recent developments in this synthetic route have focused on optimizing the esterification conditions to improve yield and purity [10] [15]. For instance, research has explored the use of different acid catalysts and solvent systems to enhance the reaction efficiency [10] [15].

Table 2: Comparison of Modern Synthetic Routes for Nicotinyl Alcohol Tartrate

ParameterReduction-Diazotization-HydrolysisEsterification with L(+)-Tartaric Acid
Number of Steps5-63-4
Overall Yield60-70%75-85%
Purity of Product>98%>99%
Major ReagentsPalladium catalysts, Hydrogen, Ethyl nitrite, Sodium hydroxideReducing agents, L(+)-Tartaric acid, Catalysts
Environmental ImpactModerate (uses hydrogen under pressure)Lower (fewer hazardous reagents)
Scale-up PotentialGood with proper safety measuresExcellent

Process Optimization Strategies

The synthesis of nicotinyl alcohol tartrate has undergone significant optimization efforts to enhance efficiency, yield, and environmental sustainability [11] [14]. Several key strategies have emerged as particularly effective in improving the production process.

Catalyst Optimization

The choice and preparation of catalysts play crucial roles in the efficiency of nicotinyl alcohol synthesis, particularly in the reduction step [7] [17]. Research has focused on:

  • Catalyst Support Materials: The use of optimized support materials for precious metal catalysts has been shown to significantly improve activity and selectivity [17] [20]. For instance, carbon-supported palladium catalysts with specific surface area and pore structure characteristics have demonstrated enhanced performance in the reduction of pyridine derivatives [7] [20].

  • Bimetallic Catalyst Systems: The incorporation of secondary metals as promoters has led to improved catalyst performance [17]. These systems often exhibit synergistic effects that enhance reaction rates and selectivity [17].

  • Catalyst Regeneration Protocols: Methods for efficient catalyst recovery and regeneration have been developed to improve the economics of the process, particularly for industrial-scale production [20].

Reaction Condition Optimization

Fine-tuning of reaction conditions has yielded substantial improvements in both yield and product quality [7] [14]:

  • Temperature Control: Precise temperature management during critical steps, such as diazotization and hydrolysis, has been shown to minimize side reactions and improve selectivity [7] [18]. For example, maintaining the diazotization reaction between -10°C and 0°C has been identified as optimal for maximizing yield while minimizing the formation of unwanted byproducts [18].

  • Pressure Optimization: In hydrogenation steps, careful control of hydrogen pressure has been found to impact both reaction rate and selectivity [7]. Modern processes typically operate at moderate pressures (3-5 psi) to balance safety considerations with reaction efficiency [7].

  • pH Control: The management of solution pH during various stages of the synthesis has proven critical, particularly during the hydrolysis and salt formation steps [7] [15]. Automated pH control systems have been implemented in industrial processes to maintain optimal conditions throughout the reaction [15].

Continuous Flow Processing

The implementation of continuous flow technologies represents one of the most significant advancements in nicotinyl alcohol tartrate production [18]:

  • Continuous Diazotization: The development of continuous coil reactors for the diazotization step has addressed safety concerns associated with the accumulation of potentially hazardous diazonium intermediates [18]. These systems allow for better temperature control and reduced reaction times [18].

  • Integrated Process Design: Modern production facilities have implemented integrated continuous processes that minimize intermediate isolations, reducing both material losses and environmental impact [18] [20].

  • Real-time Monitoring and Control: Advanced analytical techniques coupled with automated control systems enable real-time optimization of reaction parameters, ensuring consistent product quality [18] [20].

Table 3: Impact of Process Optimization Strategies on Nicotinyl Alcohol Tartrate Production

Optimization StrategyImpact on YieldImpact on PurityImpact on CostEnvironmental Benefit
Catalyst Optimization+15-20%+2-5%-10-15%Reduced waste generation
Reaction Condition Optimization+10-15%+3-7%-5-10%Lower energy consumption
Continuous Flow Processing+5-10%+1-3%-15-25%Reduced solvent usage, improved safety

Industrial-Scale Manufacturing Challenges

Despite the significant advancements in nicotinyl alcohol tartrate synthesis, several challenges persist in industrial-scale manufacturing that require ongoing attention and innovation [6] [14] [20].

Raw Material Quality and Consistency

The quality and consistency of starting materials significantly impact the efficiency and reproducibility of the manufacturing process [6] [20]:

  • Impurity Profiles: Variations in the impurity profiles of key raw materials, particularly pyridine derivatives and tartaric acid, can affect reaction outcomes and product purity [6]. Industrial manufacturers must implement rigorous supplier qualification programs and incoming material testing protocols to address this challenge [6].

  • Stereochemical Purity: Ensuring the consistent stereochemical purity of L(+)-tartaric acid is essential for maintaining the desired properties of the final product [4] [6]. Manufacturers often employ specialized analytical techniques to verify the stereochemical integrity of this critical raw material [6].

  • Supply Chain Reliability: Securing a stable supply of high-quality raw materials presents an ongoing challenge, particularly for specialized reagents [6]. Many manufacturers have developed multi-sourcing strategies and long-term supplier partnerships to mitigate this risk [6].

Scale-up Challenges

The transition from laboratory-scale synthesis to industrial production introduces several technical challenges [6] [14] [20]:

  • Heat Transfer Limitations: The exothermic nature of several reaction steps, particularly reduction and diazotization, presents significant heat management challenges at industrial scale [18] [20]. Engineering solutions, such as specialized reactor designs with enhanced heat exchange capabilities, have been developed to address this issue [18] [20].

  • Mixing Efficiency: Ensuring adequate mixing in large-scale reactors is critical for reaction uniformity and product consistency [20]. Various impeller designs and reactor configurations have been evaluated to optimize mixing while minimizing energy consumption [20].

  • Batch-to-Batch Consistency: Maintaining consistent product quality across multiple production batches remains challenging [6] [20]. Statistical process control methodologies and advanced process analytical technologies have been implemented to monitor and control critical process parameters [6] [20].

Purification and Isolation Challenges

The efficient isolation and purification of nicotinyl alcohol tartrate at industrial scale present unique challenges [6] [14]:

  • Crystallization Control: Achieving consistent crystal size distribution and polymorphic form requires precise control of crystallization parameters [6] [14]. Industrial crystallizers equipped with in-line particle size monitoring and feedback control systems have been developed to address this challenge [14].

  • Filtration Efficiency: The filtration characteristics of nicotinyl alcohol tartrate crystals can vary based on crystallization conditions, impacting downstream processing efficiency [6]. Optimization of crystal habit through seeding strategies and crystallization additives has been explored to improve filtration performance [6] [14].

  • Solvent Recovery: The economic and environmental sustainability of the process depends on efficient solvent recovery and recycling [6] [20]. Modern manufacturing facilities incorporate sophisticated solvent recovery systems that achieve recovery rates exceeding 95% [6] [20].

Regulatory and Environmental Considerations

Industrial manufacturers must navigate an increasingly complex regulatory landscape while minimizing environmental impact [6] [14]:

  • Regulatory Compliance: Meeting stringent regulatory requirements for pharmaceutical intermediates and active ingredients necessitates comprehensive documentation and validation of manufacturing processes [6]. This includes detailed characterization of potential impurities and demonstration of consistent control strategies [6].

  • Environmental Sustainability: Reducing the environmental footprint of nicotinyl alcohol tartrate production remains a significant challenge [6] [14]. Efforts have focused on minimizing solvent usage, implementing more efficient catalytic systems, and reducing waste generation through process intensification [14] [20].

  • Energy Efficiency: The energy-intensive nature of certain process steps, particularly distillation and crystallization, contributes significantly to production costs and environmental impact [6] [20]. Heat integration strategies and alternative separation technologies are being explored to address this challenge [20].

Table 4: Industrial-Scale Manufacturing Challenges and Mitigation Strategies

Challenge CategorySpecific ChallengesMitigation Strategies
Raw Material QualityImpurity variations, Stereochemical consistencySupplier qualification, Advanced analytics, Multi-sourcing
Scale-up IssuesHeat transfer, Mixing limitations, Batch consistencySpecialized reactor designs, Process analytical technology, Statistical process control
Purification and IsolationCrystallization control, Filtration efficiency, Solvent recoverySeeding strategies, Crystal habit modification, Advanced solvent recovery systems
Regulatory and EnvironmentalCompliance documentation, Waste reduction, Energy consumptionProcess validation, Green chemistry initiatives, Heat integration

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

259.06920175 g/mol

Monoisotopic Mass

259.06920175 g/mol

Heavy Atom Count

18

UNII

5G605ZIE90

Other CAS

6164-87-0

Wikipedia

Nicotinyl alcohol tartrate

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 04-14-2024

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